molecular formula C9H12BrNO2 B13588828 (R)-2-Amino-2-(2-bromo-3-methoxyphenyl)ethan-1-ol

(R)-2-Amino-2-(2-bromo-3-methoxyphenyl)ethan-1-ol

Cat. No.: B13588828
M. Wt: 246.10 g/mol
InChI Key: VIOOVNJQNPKXAD-ZETCQYMHSA-N
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Description

(2R)-2-amino-2-(2-bromo-3-methoxyphenyl)ethan-1-ol is a chiral compound with a specific stereochemistry at the second carbon atom. This compound is characterized by the presence of an amino group, a bromine atom, and a methoxy group attached to a phenyl ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-2-(2-bromo-3-methoxyphenyl)ethan-1-ol typically involves the following steps:

    Bromination: The starting material, 2-methoxyphenyl, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or light to introduce the bromine atom at the desired position.

    Amination: The brominated intermediate is then subjected to amination using ammonia or an amine source under basic conditions to introduce the amino group.

    Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or other resolution techniques to obtain the (2R)-enantiomer.

Industrial Production Methods

Industrial production of (2R)-2-amino-2-(2-bromo-3-methoxyphenyl)ethan-1-ol may involve large-scale bromination and amination processes, followed by chiral resolution using high-performance liquid chromatography (HPLC) or other scalable techniques to ensure the purity and yield of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form corresponding oxides or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the amino or hydroxyl groups.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as thiols, amines, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Thiols, amines, alkoxides, polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

(2R)-2-amino-2-(2-bromo-3-methoxyphenyl)ethan-1-ol has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of fine chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R)-2-amino-2-(2-bromo-3-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with its targets, leading to modulation of biological pathways and effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-2-(2-bromo-3-methoxyphenyl)ethan-1-ol: The enantiomer of the compound with opposite stereochemistry.

    2-amino-2-(2-bromo-3-methoxyphenyl)ethanol: A racemic mixture without chiral resolution.

    2-amino-2-(2-chloro-3-methoxyphenyl)ethan-1-ol: A similar compound with a chlorine atom instead of bromine.

Uniqueness

(2R)-2-amino-2-(2-bromo-3-methoxyphenyl)ethan-1-ol is unique due to its specific stereochemistry, which can impart distinct biological activities and selectivity in chemical reactions compared to its enantiomer or other similar compounds. The presence of the bromine atom also provides unique reactivity and potential for further functionalization.

Properties

Molecular Formula

C9H12BrNO2

Molecular Weight

246.10 g/mol

IUPAC Name

(2R)-2-amino-2-(2-bromo-3-methoxyphenyl)ethanol

InChI

InChI=1S/C9H12BrNO2/c1-13-8-4-2-3-6(9(8)10)7(11)5-12/h2-4,7,12H,5,11H2,1H3/t7-/m0/s1

InChI Key

VIOOVNJQNPKXAD-ZETCQYMHSA-N

Isomeric SMILES

COC1=CC=CC(=C1Br)[C@H](CO)N

Canonical SMILES

COC1=CC=CC(=C1Br)C(CO)N

Origin of Product

United States

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